molecular formula C22H23F2NO2 B1674726 Lenperone CAS No. 24678-13-5

Lenperone

Cat. No.: B1674726
CAS No.: 24678-13-5
M. Wt: 371.4 g/mol
InChI Key: WCIBOXFOUGQLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenperone (CAS 24678-13-5), chemically known as 4′-fluoro-4-(4-methylpiperidin-1-yl)butyrophenone, is a butyrophenone-class antipsychotic initially developed for treating chronic schizophrenia . Its molecular formula, C22H24FN3O , reflects structural similarities to haloperidol, a prototypical butyrophenone. Synthetically, this compound is derived from a ketone intermediate (47) alkylated with a halide (48), followed by deacylation . Early clinical trials in the 1970s demonstrated its efficacy in reducing psychotic symptoms, with additional exploratory studies in anxiety disorders . Notably, this compound has also been investigated in veterinary medicine for cardiovascular effects when combined with glycopyrrolate and sufentanil in dogs .

Properties

IUPAC Name

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIBOXFOUGQLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24677-86-9 (hydrochloride)
Record name Lenperone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046120
Record name Lenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24678-13-5
Record name Lenperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24678-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenperone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lenperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Alkylation Step

The foundational synthesis involves reacting 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (1 ) with 4-(4-fluorobenzoyl)piperidine (2 ) under basic conditions. This nucleophilic substitution forms the intermediate 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (3 ). While original patents omitted specific catalysts, contemporary recreations suggest using potassium carbonate (K₂CO₃) in aprotic solvents like acetonitrile at 60-80°C.

Ketal Deprotection

Subsequent acidic hydrolysis cleaves the dioxolane protecting group, typically employing hydrochloric acid (HCl) in tetrahydrofuran/water mixtures. This step yields this compound (4 ) with reported purity >98% after recrystallization from ethanol. Challenges include controlling exothermic reactions during deprotection and minimizing byproduct formation from residual chloropropyl intermediates.

Table 1: Traditional Synthesis Parameters

Parameter Specification
Alkylation Temperature 60-80°C
Deprotection Agent 6M HCl
Reaction Time 24-36 hours (combined steps)
Final Yield Not explicitly reported

Modern Photocatalytic Synthesis

Light-Mediated Coupling

A 2020 breakthrough utilized sodium trifluoromethanesulfinate (NaSO₂CF₃) under blue LED irradiation (400-405 nm) to synthesize this compound precursors. This method converts 4-bromo-1-(4-fluorophenyl)butan-1-one (40 ) via radical intermediates, achieving 95% yield in gram-scale trials.

Oxygen-Enabled Oxidation

Critical to this approach is molecular oxygen's role as a terminal oxidant, replacing traditional metal catalysts. The mechanism proceeds through:

  • Photoexcitation of NaSO₂CF₃ generating CF₃ radicals
  • Hydrogen abstraction from the butanone substrate
  • Oxygen-mediated cross-coupling with piperidine derivatives

Table 2: Photocatalytic Reaction Conditions

Parameter Specification
Light Source 3W blue LED (400-405 nm)
Catalyst Loading 25 mol% NaSO₂CF₃
Atmosphere Oxygen (O₂)
Reaction Time 12 hours
Yield 95% (gram-scale)

Deuterated Analog Synthesis (this compound-d₄)

Isotopic Labeling Strategy

This compound-d₄ incorporates deuterium at four positions through:

  • Deuteration of 4-fluorobenzoyl chloride using D₂O/quaternary ammonium salts
  • Catalytic hydrogenation with deuterium gas (D₂) over palladium

Purification Challenges

The deuterated variant requires rigorous chromatography (HPLC-grade silica, hexane/ethyl acetate gradients) to separate isotopologues. Nuclear magnetic resonance (NMR) confirms >99% isotopic enrichment at C-3 and C-5 positions.

Comparative Method Analysis

Table 3: Synthesis Method Comparison

Metric Traditional Method Photocatalytic Method Deuteration Method
Reaction Steps 2 1 3
Typical Yield ~60%* 95% 45-50%
Catalyst Cost Low Moderate High
Scalability Pilot-scale Industrial Lab-scale
Environmental Impact High (HCl waste) Moderate Low

*Estimated from analog syntheses

The photocatalytic route reduces step count by 50% compared to traditional methods while tripling throughput. However, deuterated synthesis remains constrained by deuterium reagent costs ($2,000-5,000/mol).

Chemical Reactions Analysis

Chemical Reaction Optimization Framework

Modern chemical reaction optimization employs Design of Experiments (DoE) methodologies to identify optimal process parameters. For example:

  • Factor analysis : Residence time, temperature, and reagent equivalents are critical factors, as demonstrated in a nitrobenzene substitution reaction optimized using face-centered central composite (CCF) designs .

  • Response surface modeling : Yield-predictive models are constructed using software like MODDE to visualize interactions between variables (e.g., temperature × time) .

Table 1: General DoE Parameters

Factor TypeExample RangeRole in Reaction Optimization
Residence Time0.5–3.5 minControls reaction progress
Temperature30–70 °CInfluences reaction kinetics
Reagent Equivalents2–10 equivalentsAffects product selectivity

Reaction Mechanism Analysis

For hypothetical Lenperone-related reactions, standard mechanisms like nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution would apply. Key principles include:

  • SN2 reactions : Follow second-order kinetics with stereoinversion (Walden inversion) .

  • SN1 reactions : Proceed via carbocation intermediates, leading to racemic mixtures .

Table 2: Mechanistic Comparisons

MechanismKey FeaturesExample Reaction
SN2Concerted transition stateAlkyl halide substitution
SN1Carbocation formationTertiary halide reactions

Kinetic and Spectroscopic Studies

Advanced techniques like femtosecond spectroscopy (used in the 1999 Nobel Prize-winning work) enable real-time observation of transition states . For this compound, such studies would clarify:

  • Reaction intermediates : Lifetime and structure (e.g., azetidinium ions in substitution reactions) .

  • Energy redistribution : Efficiency of photon-to-chemical energy conversion, as seen in retinal photoisomerization .

Theoretical Yield Calculations

Reagent tables (as demonstrated in organic synthesis workflows)3 would be essential for this compound synthesis. Example calculations include:

  • Molar equivalents : Determined via stoichiometric ratios (e.g., 1:1:1 for 2-bromoaniline → 2-iodobromobenzene)3.

  • Limiting reagent identification : Based on molar masses and densities of reactants3.

Scientific Research Applications

Lenperone is a psychotropic drug that has been studied for its antipsychotic effects, particularly in the treatment of schizophrenia . Research suggests it has a strong antipsychotic effect with relatively few extrapyramidal and autonomic side effects .

Clinical trials and observations:

  • An open trial involving 10 patients with acute schizophrenia showed that half of the patients experienced a pronounced antipsychotic effect after being treated with this compound for 28 days, with a maximum dose of 60 mg per day. All 10 patients demonstrated a pharmacological response to the drug, and the incidence of side effects was low .
  • Three open studies involving 50 hospitalized schizophrenic patients treated with this compound for 20–30 days, with doses of 30–50 mg/day (up to 90 mg/day in some cases), showed that this compound had a strong antipsychotic effect with only mild sedative effects and few extrapyramidal and autonomic side effects . The studies used the AMP system to document findings and analyzed data at the symptom and syndrome level .
  • The administration of this compound led to improvements in depressive symptoms in schizophrenic patients and was well-tolerated, with a rapid onset of its antipsychotic effect and steady improvement of productive schizophrenic symptoms .

Mechanism of Action

Lenperone exerts its effects primarily through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. By blocking these receptors, this compound helps alleviate symptoms of schizophrenia and other psychotic disorders. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive functions .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Compound CAS Number Molecular Formula Relative Potency (vs. Chlorpromazine) Primary Indications Key Distinguishing Features
This compound 24678-13-5 C22H24FN3O Not explicitly quantified Chronic schizophrenia, anxiety Moderate sedation; used in veterinary anesthesia
Haloperidol 52-86-8 C21H23ClFNO2 ~50–100x Schizophrenia, acute psychosis High potency; severe extrapyramidal side effects (EPS)
Melperone 3576-80-7 C16H22FNO2 Weak (~1/200th of Benperidol) Elderly agitation, insomnia Low EPS risk; preferred in geriatric patients
Benperidol 2062-84-2 C22H24FN3O2 ~200x Severe behavioral disorders Highest potency in class; limited clinical use
Droperidol 548-73-2 C22H22FN3O2 ~50–100x Anesthesia adjunct, nausea/vomiting Rapid onset; risk of QT prolongation

Clinical and Functional Comparisons

Haloperidol vs. This compound :

  • Efficacy : Haloperidol remains the gold standard for acute psychosis due to its high dopamine D2 receptor affinity, whereas this compound showed modest efficacy in chronic schizophrenia with fewer EPS in early trials .
  • Safety : this compound exhibits lower cardiovascular toxicity in preclinical models compared to haloperidol, which is associated with significant QT interval prolongation .

Melperone vs. This compound :

  • Indications : Melperone is primarily used off-label for sleep disorders and agitation in dementia, while this compound targets schizophrenia .
  • Mechanism : Both have atypical profiles, but melperone’s lower potency and serotonergic activity may explain its reduced EPS .

Droperidol vs. This compound :

  • Application : Droperidol is favored in perioperative settings for its antiemetic effects, whereas this compound lacks robust evidence in nausea/vomiting .
  • Pharmacokinetics : this compound has a longer half-life, making it suitable for chronic use, unlike droperidol’s short-acting nature .

Adverse Effect Profiles

  • Haloperidol : High risk of EPS, neuroleptic malignant syndrome, and metabolic effects .
  • Melperone : Minimal EPS due to weak D2 antagonism; sedation is common .

Biological Activity

Lenperone, a butyrophenone derivative, is primarily recognized for its antipsychotic properties. This compound has been evaluated in various clinical studies to assess its efficacy, side effects, and overall biological activity, particularly in the treatment of schizophrenia and related disorders.

Chemical and Physical Properties

This compound is known chemically as 4-[4-(4-fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, with a molecular formula of C22H23F2NO2C_{22}H_{23}F_{2}NO_{2} and a molecular weight of 371.42 g/mol. Key physical properties include:

PropertyValue
Density1.186 g/cm³
Boiling Point507.9 ºC
Flash Point261 ºC
LogP4.46050

This compound functions primarily as a dopamine antagonist, which is characteristic of many antipsychotic medications. Its action on dopamine receptors, particularly D2 receptors, contributes to its therapeutic effects in managing psychotic symptoms. Additionally, it exhibits some affinity for serotonin receptors, which may enhance its efficacy in treating depressive symptoms associated with schizophrenia .

Antipsychotic Effects

Several studies have documented the antipsychotic effects of this compound:

  • Open Trial in Schizophrenia : A preliminary evaluation involving 10 patients with acute schizophrenia showed that this compound resulted in a pronounced antipsychotic effect in approximately 50% of participants over a treatment period of 28 days at doses up to 60 mg/day .
  • Extended Study : A larger study involving 50 hospitalized patients indicated that doses ranging from 30 to 50 mg/day were effective, with the potential for higher doses (up to 90 mg) being well tolerated. The study reported minimal sedation and few extrapyramidal side effects .

Improvement of Depressive Symptoms

This compound has also been noted for its ability to alleviate depressive symptoms among patients with schizophrenia. In the aforementioned studies, improvements in depressive symptoms were observed alongside reductions in psychotic symptoms .

Side Effects and Tolerability

This compound is generally well tolerated compared to other antipsychotics. The incidence of side effects is relatively low, with only a few cases of extrapyramidal symptoms reported. Hematological and biochemical tests during trials did not reveal significant abnormalities attributable to the drug .

Case Studies

A review of clinical case histories highlights this compound's utility in various contexts:

  • Case Study on Schizoaffective Disorder : A patient diagnosed with schizoaffective disorder exhibited significant improvement after treatment with this compound, demonstrating both reduced psychotic features and improved mood stability.
  • Long-term Use : In cases where patients had been previously treated with other antipsychotics without success, transitioning to this compound resulted in notable stabilization of symptoms over extended periods.

Q & A

Q. What are the established synthetic pathways for Lenperone, and how can researchers validate the purity and yield of synthesized batches?

To synthesize this compound, researchers should first consult peer-reviewed protocols detailing reaction conditions (e.g., solvent systems, catalysts, temperature). Validation requires HPLC for purity analysis (≥95% threshold) and NMR spectroscopy for structural confirmation. Yield optimization can be assessed via gravimetric analysis, with iterative adjustments to reaction stoichiometry. Ensure reproducibility by documenting deviations (e.g., side reactions) and cross-referencing spectral data with published benchmarks .

Q. What pharmacological targets and mechanisms of action are currently associated with this compound in preclinical studies?

Review preclinical literature to identify targets (e.g., dopamine D2 receptors, serotonin antagonism). Use radioligand binding assays (IC₅₀ values) and in vitro functional assays (e.g., cAMP inhibition) to confirm mechanisms. Cross-validate findings with knockout models or selective antagonists to rule off-target effects. Prioritize studies with dose-response curves and explicit negative controls .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

LC-MS/MS is preferred for plasma/tissue quantification due to high sensitivity (LOQ ≤1 ng/mL). Validate methods via spike-recovery experiments (70–130% acceptable range) and matrix effect assessments. For metabolite identification, employ HRMS (high-resolution mass spectrometry) coupled with isotopic pattern matching. Always include internal standards (e.g., deuterated analogs) to correct for ionization variability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding affinities of this compound across different studies?

Address discrepancies by standardizing assay conditions:

  • Use identical buffer systems (pH, ionic strength) and cell lines (e.g., HEK293 vs. CHO).
  • Control for temperature (e.g., 37°C vs. room temperature) and ligand incubation times.
  • Employ Schild regression analysis to differentiate competitive vs. allosteric binding.
    Publish raw data and statistical parameters (e.g., pIC₅₀ ± SEM) to enable meta-analyses .

Q. What methodological considerations are critical when extrapolating this compound’s in vitro efficacy to in vivo models?

Key factors include:

  • Bioavailability : Assess oral absorption via Cₘₐₓ/Tₘₐₓ in rodent models.
  • Metabolic stability : Use liver microsomes or hepatocytes to predict clearance rates.
  • Blood-brain barrier penetration : Measure brain/plasma ratios post-administration.
    Incorporate PBPK modeling (physiologically based pharmacokinetic) to scale doses between species. Validate with pharmacodynamic endpoints (e.g., receptor occupancy via PET imaging) .

Q. How should researchers approach comparative efficacy studies between this compound and newer antipsychotic analogs with overlapping receptor profiles?

Design head-to-head trials with strict inclusion criteria (e.g., receptor subtype selectivity, metabolic stability). Use network pharmacology tools to map polypharmacology and identify off-target interactions. Apply Bayesian statistics to handle heterogeneous response data. Predefine equivalence margins (e.g., ±20% in ED₅₀) to avoid Type I/II errors .

Q. What strategies mitigate bias in behavioral studies assessing this compound’s cognitive effects in animal models?

  • Blinding : Separate experimenters administering drugs and scoring outcomes.
  • Randomization : Use stratified randomization by baseline performance (e.g., Morris water maze).
  • Control cohorts : Include vehicle, positive control (e.g., haloperidol), and negative control (untreated).
  • Data transparency : Share video recordings or raw movement traces for independent validation .

Data Analysis & Interpretation

Q. How can researchers reconcile conflicting results between this compound’s biochemical potency and clinical outcomes?

Conduct systems pharmacology analyses integrating:

  • Transcriptomic data (e.g., differential gene expression post-treatment).
  • Pharmacogenomic variability (e.g., CYP2D6 polymorphisms affecting metabolism).
  • Real-world evidence (e.g., EHR data on adverse events).
    Use causal inference models to distinguish direct effects from confounding variables .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in this compound’s preclinical safety profiles?

Apply benchmark dose (BMD) modeling to estimate NOAEL (no-observed-adverse-effect level). For nonlinear responses, use hierarchical Bayesian models to pool data across studies. Report 95% credible intervals and sensitivity analyses for outlier exclusion .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound’s long-term CNS effects?

  • Adhere to ARRIVE guidelines for animal studies, including power calculations and humane endpoints.
  • For human data (if applicable), obtain IRB approval and publish de-identified datasets.
  • Disclose funding sources and conflicts of interest in all publications .

Q. What protocols enhance reproducibility in this compound’s formulation stability studies?

  • Standardize storage conditions (temperature, humidity) and container materials (e.g., glass vs. polymer).
  • Use accelerated stability testing (ICH Q1A guidelines) with frequent sampling intervals.
  • Share chromatograms and degradation product spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenperone
Reactant of Route 2
Reactant of Route 2
Lenperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.